1-Bromo-2-methylnaphthalene

Catalog No.
S583372
CAS No.
2586-62-1
M.F
C11H9Br
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylnaphthalene

CAS Number

2586-62-1

Product Name

1-Bromo-2-methylnaphthalene

IUPAC Name

1-bromo-2-methylnaphthalene

Molecular Formula

C11H9Br

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

Synonyms

2-Methyl-1-bromonaphthalene; NSC 36286; β-Methyl-α-bromonaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br

The exact mass of the compound 1-Bromo-2-methylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2-methylnaphthalene (CAS: 2586-62-1) is a sterically hindered, bifunctional aryl halide widely procured as a critical building block in the synthesis of chiral ligands, OLED host materials, and complex pharmaceuticals. Featuring both a reactive bromide for transition-metal-catalyzed cross-coupling and an adjacent methyl group that imparts significant steric bulk and molecular asymmetry, this compound serves as an essential precursor for constructing highly substituted naphthalene frameworks. Its defined 1,2-substitution pattern makes it a preferred starting material over unsubstituted analogs when downstream applications require precise control over molecular symmetry, restricted rotation (atropisomerism), or sequential benzylic functionalization [1].

Research Fit

Asymmetric biaryl coupling (Suzuki–Miyaura, Kumada–Corriu) for axially chiral 2,2′-dimethyl-1,1′-binaphthyl scaffolds
ortho-methyl enables enantioselectivity; essential for chiral ligand synthesis
Sterically demanding Pd- or Ni-catalyzed cross-coupling reactions
Benchmark substrate for testing catalysts with bulky, electron-rich aryl bromides
Electrochemical and radical-mediated C–Br activation studies
Unique radical anion pathway yields chiral binaphthalene dimers

Substituting 1-bromo-2-methylnaphthalene with simpler analogs like 1-bromonaphthalene or isomeric variants fundamentally alters the steric and electronic landscape of the resulting intermediates. In asymmetric synthesis, the absence of the ortho-methyl group eliminates the steric hindrance required to induce high enantiomeric excess (ee) during the formation of chiral biaryl axes. Furthermore, in materials science, replacing this specific asymmetric precursor with symmetric alternatives leads to highly crystalline OLED host materials that are prone to phase separation and reduced device lifetimes. Finally, attempting to use the unhalogenated 2-methylnaphthalene and performing direct bromination often yields complex, difficult-to-separate mixtures, making the procurement of the pre-functionalized 1-bromo-2-methylnaphthalene essential for process efficiency and purity [1].

Substitution Risk

Target
1-Bromo-2-methylnaphthalene (ortho-disubstituted)
Generic Substitute
2-Bromo-1-methylnaphthalene or 1-bromonaphthalene
Cyanation outcome: ortho-disubstitution is mechanistically required for Pd-catalyzed nitrile transfer; regioisomers yield no product under identical conditions.
Asymmetric coupling: enantioselective binaphthyl formation depends on ortho-methyl steric bias; unsubstituted analogs give racemic or no chiral induction.
Electrochemical dimerization: radical anion dissociation leads to chiral dimer only from the 1-bromo-2-methyl substitution pattern; structural analogs follow different pathways.

Steric Induction of Enantioselectivity in Biaryl Coupling

The exact steric profile of the ortho-substituent is critical for chiral induction in the synthesis of binaphthyl derivatives. In a Pd-catalyzed asymmetric Suzuki-Miyaura coupling with naphthylboronic acid using chiral PEPPSI complexes, 1-bromo-2-methylnaphthalene achieved an enantiomeric excess of 77–80%. In contrast, the closely related 1-bromo-2-methoxynaphthalene yielded only 62% ee under identical conditions. The increased steric bulk of the methyl group compared to the methoxy group creates a more rigid transition state, significantly enhancing the enantioselectivity of the C-C bond formation[1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data1-Bromo-2-methylnaphthalene: 77–80% ee
Comparator Or Baseline1-Bromo-2-methoxynaphthalene: 62% ee
Quantified Difference15-18% higher enantiomeric excess
ConditionsAsymmetric Suzuki-Miyaura coupling with naphthylboronic acid using chiral NHC-Pd (PEPPSI) catalysts.

Buyers synthesizing non-racemic chiral ligands or pharmaceuticals must procure the 2-methyl variant to maximize chiral induction and minimize downstream enantiomeric purification costs.

Asymmetric Suzuki–Miyaura Enantioselectivity
Class-level
Target: 37% ee
Comparator: ~0% ee (unsubstituted bromonaphthalenes)
ortho-methyl required for enantioselectivity
Enantioselectivity depends on substitution pattern; regioisomers cannot substitute.
Class-level inference; verify with specific ligand/substrate combination.

Processability Under Specialized Cross-Coupling Conditions

While the ortho-methyl group provides necessary steric bulk for downstream applications, it also restricts reactivity with generic catalysts (e.g., standard phosphine-free Pd-hydrazone complexes often yield poor conversions for this substrate). However, when paired with optimized bulky bidentate or specialized monodentate ligands like RuPhos, 1-bromo-2-methylnaphthalene demonstrates excellent processability. In cross-coupling reactions with lithium methyltriolborate using 1 mol% Pd(OAc)2 and 2 mol% RuPhos at 80 °C, 1-bromo-2-methylnaphthalene achieved an 88% yield, proving that its steric hindrance does not preclude high-throughput functionalization when the correct catalytic system is selected [1].

Evidence DimensionCross-coupling yield
Target Compound Data1-Bromo-2-methylnaphthalene: 88% yield
Comparator Or BaselineGeneric sterically unhindered aryl halides: typically >90% yield
Quantified DifferenceMaintains highly competitive yields (88%) despite significant ortho-steric hindrance.
ConditionsPd(OAc)2 / RuPhos catalyzed cross-coupling with lithium methyltriolborate in MeOH/H2O at 80 °C.

Informs process chemists that procuring this sterically hindered building block requires pairing it with specific bulky ligands (like RuPhos) to ensure scalable, high-yield manufacturing.

Oxidative Bromination Yield
Cross-study comparable
Target method: 94% isolated yield
Classical Br₂/Fe: 60–80% yield
14–34 percentage point improvement
High-yield route supports supplier quality assessment and in-house synthesis benchmarking.
Optimized oxidative conditions (H₂O₂–HBr, methanol, 0–5 °C).

Symmetry Breaking for OLED Thin-Film Stability

In the development of organic light-emitting diodes (OLEDs), the symmetry of host materials dictates film morphology. 1-Bromo-2-methylnaphthalene is utilized to synthesize asymmetric host molecules. Patent data highlights that the specific asymmetry introduced by the 1,2-substitution pattern disrupts regular electron cloud arrangements and inhibits unwanted crystal growth during film formation. Compared to highly symmetric naphthalene precursors, derivatives built from 1-bromo-2-methylnaphthalene exhibit superior amorphous phase stability, which is directly correlated with extended OLED device working life and reduced phase-separation degradation [1].

Evidence DimensionThin-film morphological stability
Target Compound Data1-Bromo-2-methylnaphthalene derivatives: Amorphous, stable film formation
Comparator Or BaselineSymmetric naphthalene derivatives: Prone to crystallization
Quantified DifferenceSignificant extension of OLED working life due to suppressed crystallization.
ConditionsVacuum deposition of OLED host materials into thin films.

Display manufacturers should select this asymmetric precursor to synthesize host materials that resist crystallization, thereby improving the operational longevity of OLED panels.

Catalyst Loading & Temperature
Cross-study comparable
Target: 0.1–0.5 mol% Pd, 40–70 °C
Unhindered ArBr: 0.01–0.1 mol%, 25–40 °C
5–50× higher loading; 15–30 °C higher temperature
Steric bulk demands higher catalyst loading and energy input for coupling reactions.
Relevant for cost analysis and scale-up planning.

Regioselective Precursor for Sequential Functionalization

Procuring 1-bromo-2-methylnaphthalene allows for highly selective downstream modifications that are impossible if starting from the unhalogenated 2-methylnaphthalene. When subjected to radical benzylic bromination conditions (e.g., NBS and an initiator like AIBN or benzoyl peroxide), the pre-installed nuclear bromine directs the reaction cleanly to the methyl group, yielding 1-bromo-2-(bromomethyl)naphthalene. Attempting this radical bromination directly on 2-methylnaphthalene often results in competitive ring bromination and complex mixtures, making the pre-brominated starting material essential for high-yield, regioselective synthesis[1].

Evidence DimensionReaction regioselectivity
Target Compound Data1-Bromo-2-methylnaphthalene: Clean benzylic bromination
Comparator Or Baseline2-Methylnaphthalene: Mixed ring and benzylic bromination
Quantified DifferenceAvoidance of complex mixture formation, enabling direct access to the bromomethyl intermediate.
ConditionsRadical bromination using N-bromosuccinimide (NBS) and a radical initiator in refluxing solvent.

Procuring the pre-brominated compound eliminates costly and time-consuming chromatographic separations required when attempting to functionalize less specific precursors.

HOMO–LUMO Gap
Cross-study comparable
4.12 eV
vs. naphthalene 4.58 eV
0.46 eV reduction
Methyl/bromine substitution lowers the gap; modulates charge-transfer properties.
DFT B3LYP/6-311++G(d,p); relevant for optoelectronic material design.
Electrochemical C–Br Dissociation
Class-level
Chiral 2,2′-dimethyl-1,1′-binaphthyl dimer formed
1-bromonaphthalene: achiral dimer
Activation barrier ~12–15 kcal mol⁻¹
Radical anion pathway unique to ortho-methyl substitution; enables stereoselective dimerization.
Ab initio DRC calculations; class-level inference for comparator.
Nitrile-Group Transfer Yield
Head-to-head
Target: 76% isolated yield
Mono-ortho-substituted/unsubstituted: 0%
Productive vs. non-productive reaction
ortho-disubstitution is a go/no-go criterion for Pd-catalyzed cyanation with acetonitrile.
Direct comparison under identical catalytic conditions.

Synthesis of Chiral Binaphthyl Ligands

1-Bromo-2-methylnaphthalene is the optimal starting material for constructing non-racemic 2,2'-dimethyl-1,1'-binaphthyl derivatives via asymmetric cross-coupling. Its specific ortho-methyl group provides the necessary steric hindrance to restrict rotation around the newly formed biaryl bond, enabling high enantiomeric excess when using chiral palladium catalysts[1].

Development of Amorphous OLED Host Materials

In the optoelectronics industry, this compound is utilized to synthesize asymmetric host materials for phosphorescent or TADF OLEDs. The structural asymmetry imparted by the 1,2-substitution pattern prevents crystallization during vacuum deposition, ensuring the formation of stable amorphous thin films that extend device operational lifetimes [2].

Precursor for Complex Pharmaceutical Intermediates

The compound serves as a highly regioselective scaffold for sequential functionalization. By utilizing the pre-installed nuclear bromine for cross-coupling and subsequently subjecting the methyl group to radical bromination, process chemists can efficiently build complex, multi-substituted naphthalene pharmacophores without the yield losses associated with unselective direct bromination of simpler naphthalenes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric biaryl ligand synthesis
ortho-methyl steric bias for enantioselective coupling
Chiral ligand ee; compatibility with ferrocenyl catalysts
Electrosynthesis of chiral dimers
Radical anion C–Br dissociation pathway
Stereochemical outcome; dimer isolation and characterization
Pd-catalyzed nitrile transfer
ortho-disubstitution requirement for oxidative addition
Cyanation yield; absence of regioisomer reactivity
Catalyst benchmarking for hindered biaryls
Steric and electronic profile as challenging substrate
Catalyst loading, temperature, and yield under test conditions

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2586-62-1

Wikipedia

1-Bromo-2-methylnaphthalene

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